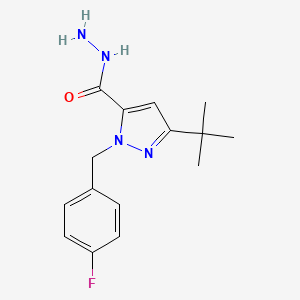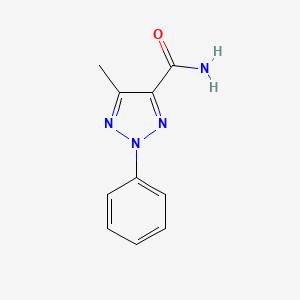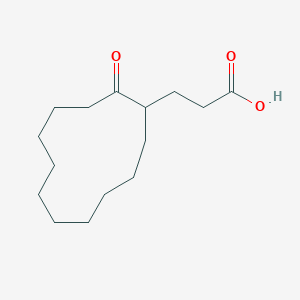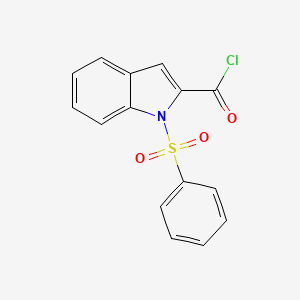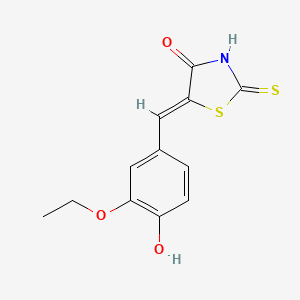
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one, more commonly known as EHBT, is a type of organic compound that has been studied extensively in recent years due to its potential applications in various scientific fields. EHBT is a member of the thiazolidinone family and is composed of two sulfur atoms, three nitrogen atoms, and an oxygen atom. The compound has been found to possess several unique and interesting properties that make it a promising research target for many different scientific disciplines.
Aplicaciones Científicas De Investigación
Nematicidal and Antibacterial Agents
Compounds structurally related to "(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" have been synthesized and evaluated for their nematicidal and antibacterial activities. For example, a series of novel methylene-bis-thiazolidinone derivatives prepared by condensation showed significant nematicidal and antibacterial properties. Such activities suggest potential agricultural and medical applications for controlling nematode infestations and bacterial infections (Srinivas, Nagaraj, & Reddy, 2008).
Antimicrobial and Antitumor Properties
The antimicrobial and antitumor properties of related compounds, particularly those with modifications on the thiazolidinone and thiazole cores, highlight the potential of "(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" in pharmacological research. These activities are critical for the development of new therapeutic agents against various microbial pathogens and cancer cells. The synthesis and evaluation of such compounds could lead to the discovery of novel drugs with improved efficacy and selectivity (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis of Complex Molecules
The chemical structure of "(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one" suggests its utility in the synthesis of complex molecules. The presence of functional groups such as ethoxy, hydroxy, and mercapto can facilitate various chemical reactions, making it a valuable intermediate in organic synthesis. Such compounds can serve as building blocks for the development of more complex molecules with desired biological or chemical properties (McCleverty & Spencer, 1984).
Mecanismo De Acción
Target of Action
A structurally similar compound, akos b018304, has been reported to inhibit the binding of δfosb to an oligonucleotide containing the activator protein-1 (ap-1) consensus site, cdk5-ap-1 . ΔFosB is a transcription factor implicated in several neurological disorders, including addiction and depression .
Mode of Action
Based on the reported activity of the related compound akos b018304, it may interact with its target by binding to the ap-1 consensus site, thereby inhibiting the transcription factor δfosb . This could result in changes in gene expression, potentially affecting neuronal function and behavior .
Result of Action
If it acts similarly to akos b018304, it may induce changes in gene transcription mediated by δfosb and jund . These changes could potentially influence neuronal function and behavior .
Propiedades
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c1-2-16-9-5-7(3-4-8(9)14)6-10-11(15)13-12(17)18-10/h3-6,14H,2H2,1H3,(H,13,15,17)/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHXTUCOFJOMCR-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

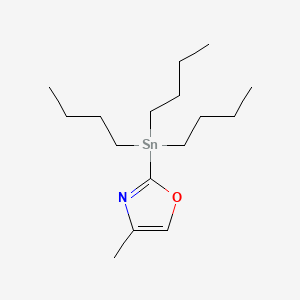
![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)
![2-[2-(4-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597758.png)
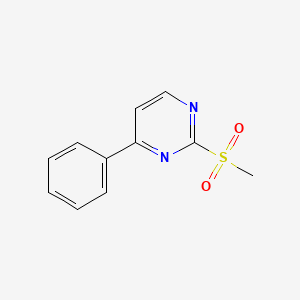

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)

